4-Amino-2-fluorophenol hydrochloride
Overview
Description
4-Amino-2-fluorophenol hydrochloride is a chemical compound with the CAS Number: 1341216-35-0. It has a molecular weight of 163.58 and its IUPAC name is 4-amino-2-fluorophenol hydrochloride . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The ortho-position amine and hydroxyl groups make 2-amino-4-fluorophenol an ideal precursor for the syntheses of benzoxazoles and benzoxazines . A fluorescent benzoxazine derivative is synthesized from 2-amino-4-fluorophenol and 1,2-diketones .Molecular Structure Analysis
The molecular formula of 4-Amino-2-fluorophenol hydrochloride is C6H7ClFNO . The InChI code is 1S/C6H6FNO.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,9H,8H2;1H .Physical And Chemical Properties Analysis
4-Amino-2-fluorophenol hydrochloride is a solid substance . It has a density of 1.3±0.1 g/cm3 . The boiling point is 263.3±25.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.1±3.0 kJ/mol . The flash point is 113.1±23.2 °C . The index of refraction is 1.602 . The molar refractivity is 32.4±0.3 cm3 . The polar surface area is 46 Å2 . The polarizability is 12.8±0.5 10-24 cm3 . The surface tension is 53.6±3.0 dyne/cm . The molar volume is 94.4±3.0 cm3 .Scientific Research Applications
Electrophilic Amination and Fluorine Atom Removal
A study demonstrates the electrophilic amination of 4-fluorophenol, which leads to the complete removal of the fluorine atom. This process involves mild reaction conditions and presents a significant method for chemical transformations in organic chemistry (Bombek et al., 2004).
Synthesis of Antimalarial Compounds
Another research explored the synthesis of antimalarial compounds using analogues of 4-fluorophenol, highlighting its potential in developing therapeutic agents (O’Neill et al., 2009).
Sonochemical Degradation of Organic Pollutants
4-Fluorophenol has been investigated for its role in the sonochemical degradation of various organic pollutants, demonstrating its utility in environmental remediation and waste management (Goskonda et al., 2002).
Radiopharmaceutical Synthesis
Research on the synthesis of no-carrier-added 4-[18F]Fluorophenol from specific precursors highlights its use in developing complex radiopharmaceuticals (Ross et al., 2011).
Intermolecular Interactions in Pharmaceuticals
The study of intermolecular interactions in derivatives of 1,2,4-triazoles, involving a fluoro derivative, underlines the importance of 4-fluorophenol in understanding pharmaceutical compounds’ behavior (Shukla et al., 2014).
Antibacterial Agent Synthesis
4-Fluorophenol groups are utilized in synthesizing new biologically active molecules, particularly in developing potential antibacterial agents (Holla et al., 2003).
Biotransformation in Microbial Systems
A study on the biotransformation of 4-fluorophenol to 4-fluorocatechol using Escherichia coli provides insights into microbial systems' capabilities in processing chemical compounds (Coulombel et al., 2011).
Environmental Fate of Halogenated Phenols
Research utilizing NMR techniques to track the fate of halogenated phenols, including 4-chloro-2-fluorophenol, in plants, aids in understanding environmental pollution dynamics (Tront & Saunders, 2007).
Hydrogen-Bond Basicity in Amines
A study focused on hydrogen-bond basicity scales in secondary amines using 4-fluorophenol as a reference, providing essential data for chemical and pharmaceutical research (Graton et al., 2001).
Synthesis of Heterodinuclear Complexes
The use of 4-fluorophenol in synthesizing heterodinuclear Cu(II)Zn(II) complexes, as demonstrated by Torelli et al., highlights its application in the field of inorganic chemistry (Torelli et al., 2002).
Safety And Hazards
properties
IUPAC Name |
4-amino-2-fluorophenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYZKEOFUFZJFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-fluorophenol hydrochloride | |
CAS RN |
1341216-35-0 | |
Record name | 4-Amino-2-fluorophenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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